molecular formula C25H28N4O6 B10934428 (2E,2'E)-N,N'-heptane-1,7-diylbis[3-(3-nitrophenyl)prop-2-enamide]

(2E,2'E)-N,N'-heptane-1,7-diylbis[3-(3-nitrophenyl)prop-2-enamide]

Cat. No.: B10934428
M. Wt: 480.5 g/mol
InChI Key: ZHCCOBYZGGBBIT-QUMQEAAQSA-N
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Description

(2E,2’E)-N,N’-heptane-1,7-diylbis[3-(3-nitrophenyl)prop-2-enamide] is a synthetic organic compound characterized by its unique structure, which includes two nitrophenyl groups attached to a heptane backbone via prop-2-enamide linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,2’E)-N,N’-heptane-1,7-diylbis[3-(3-nitrophenyl)prop-2-enamide] typically involves the reaction of heptane-1,7-diamine with 3-(3-nitrophenyl)prop-2-enoyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(2E,2’E)-N,N’-heptane-1,7-diylbis[3-(3-nitrophenyl)prop-2-enamide] undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl groups can be oxidized to form nitro derivatives.

    Reduction: Reduction of the nitro groups can yield amino derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted nitrophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E,2’E)-N,N’-heptane-1,7-diylbis[3-(3-nitrophenyl)prop-2-enamide] is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used as a probe to investigate enzyme-substrate interactions and protein-ligand binding.

Medicine

In medicine, the compound’s derivatives are explored for their potential therapeutic properties. For example, amino derivatives of the compound may exhibit biological activity that could be harnessed for drug development.

Industry

In the industrial sector, (2E,2’E)-N,N’-heptane-1,7-diylbis[3-(3-nitrophenyl)prop-2-enamide] is used in the development of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of (2E,2’E)-N,N’-heptane-1,7-diylbis[3-(3-nitrophenyl)prop-2-enamide] involves its interaction with specific molecular targets. The nitrophenyl groups can participate in electron transfer reactions, while the amide linkages provide sites for hydrogen bonding. These interactions can influence the compound’s binding affinity and specificity towards biological targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E,2’E)-N,N’-heptane-1,7-diylbis[3-(3-nitrophenyl)prop-2-enamide] is unique due to its heptane backbone, which provides additional flexibility and length compared to similar compounds. This structural feature can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

Molecular Formula

C25H28N4O6

Molecular Weight

480.5 g/mol

IUPAC Name

(E)-3-(3-nitrophenyl)-N-[7-[[(E)-3-(3-nitrophenyl)prop-2-enoyl]amino]heptyl]prop-2-enamide

InChI

InChI=1S/C25H28N4O6/c30-24(14-12-20-8-6-10-22(18-20)28(32)33)26-16-4-2-1-3-5-17-27-25(31)15-13-21-9-7-11-23(19-21)29(34)35/h6-15,18-19H,1-5,16-17H2,(H,26,30)(H,27,31)/b14-12+,15-13+

InChI Key

ZHCCOBYZGGBBIT-QUMQEAAQSA-N

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C(=O)NCCCCCCCNC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)NCCCCCCCNC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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